molecular formula C8H5NO3 B12331088 2-Cyano-4-hydroxybenzoic acid

2-Cyano-4-hydroxybenzoic acid

Cat. No.: B12331088
M. Wt: 163.13 g/mol
InChI Key: IZSRMXACBODQIO-UHFFFAOYSA-N
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Description

2-Cyano-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3 It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a hydroxyl group (-OH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the cyanoacetylation of hydroxybenzoic acid derivatives. This process typically requires the use of cyanoacetic acid or its esters as starting materials, which react with hydroxybenzoic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature. The reaction mixture is then acidified to yield the product . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro, sulfonic, and halogenated derivatives

Scientific Research Applications

2-Cyano-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.

    Biology: It is used in the study of enzyme inhibition and as a model compound for understanding biochemical pathways.

    Medicine: Research explores its potential as an anti-inflammatory and anticancer agent.

    Industry: It is utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyano-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can inhibit enzymes by binding to their active sites, affecting their activity.

    Pathways Involved: It may interfere with metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

2-Cyano-4-hydroxybenzoic acid can be compared with other hydroxybenzoic acid derivatives:

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

2-cyano-4-hydroxybenzoic acid

InChI

InChI=1S/C8H5NO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10H,(H,11,12)

InChI Key

IZSRMXACBODQIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#N)C(=O)O

Origin of Product

United States

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